Isobutyronitrile oxide
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Overview
Description
Isobutyronitrile oxide is a complex organic molecule with a branched carbon backbone It is a highly toxic liquid with an almond-like aroma
Preparation Methods
Isobutyronitrile oxide can be synthesized through several methods. One common method involves the reaction of isobutyl alcohol with ammonia in the presence of a zinc oxide catalyst at high temperatures (410-450°C) and atmospheric pressure . Another method involves the use of isobutyraldehyde and ammonia over a suitable catalyst . These methods are typically carried out in a fixed-bed tubular reactor, resulting in high yields and selectivity.
Chemical Reactions Analysis
Isobutyronitrile oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield primary amines .
Scientific Research Applications
Isobutyronitrile oxide has a wide range of scientific research applications. In chemistry, it is used as a solvent and a starting material for the synthesis of various organic compounds. In biology, it has been studied for its potential role in the formation of complex molecules necessary for life, as it has been detected in interstellar space . In medicine, it is used in the production of insecticides such as diazinon . Additionally, it has been mentioned as a cosolvent in battery electrolytes, highlighting its industrial applications .
Mechanism of Action
The mechanism of action of isobutyronitrile oxide involves its interaction with molecular targets and pathways. It can act as a radical initiator in polymerization reactions, where it decomposes to form radicals that initiate the polymerization process . This property makes it useful in the synthesis of high molecular weight materials. The specific molecular targets and pathways involved depend on the particular application and reaction conditions.
Comparison with Similar Compounds
Isobutyronitrile oxide can be compared with other similar compounds such as butyronitrile and propionitrile. Unlike this compound, butyronitrile has a straight carbon backbone and is used primarily as a precursor to the poultry drug amprolium . Propionitrile, on the other hand, has a shorter carbon chain and is used in the synthesis of pharmaceuticals and other organic compounds . The branched structure of this compound makes it unique and contributes to its distinct chemical properties and applications.
Properties
IUPAC Name |
2-methylpropanenitrile oxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-4(2)3-5-6/h4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAOACJXSMOOTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C#[N+][O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563190 |
Source
|
Record name | 2-Methylpropanenitrile oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56754-89-3 |
Source
|
Record name | 2-Methylpropanenitrile oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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